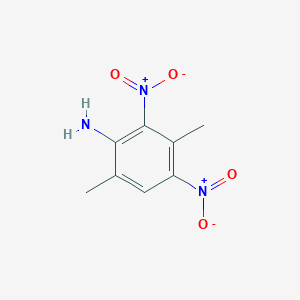

3,6-Dimethyl-2,4-dinitroaniline

Description

The exact mass of the compound 3,6-Dimethyl-2,4-dinitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dimethyl-2,4-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethyl-2,4-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dimethyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLQVUSPNNDAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285910 | |

| Record name | 3,6-dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-52-0 | |

| Record name | 3,6-Dimethyl-2,4-dinitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43218 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,6-Dimethyl-2,4-dinitroaniline

Abstract

This comprehensive technical guide provides a detailed examination of the synthetic pathway for 3,6-Dimethyl-2,4-dinitroaniline, a key chemical intermediate. The primary synthesis route involves the controlled dinitration of 3,5-dimethylaniline. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the requisite knowledge for the successful and safe laboratory-scale synthesis of this compound.

Strategic & Mechanistic Overview

The synthesis of 3,6-Dimethyl-2,4-dinitroaniline is fundamentally an electrophilic aromatic substitution reaction. The chosen precursor, 3,5-dimethylaniline, possesses directing groups that guide the incoming electrophiles (nitronium ions, NO₂⁺) to specific positions on the aromatic ring.

1.1. Directive Influence of Substituents

-

Amino Group (-NH₂): The amino group is a powerful activating and ortho, para-directing group. It significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

-

Methyl Groups (-CH₃): The two methyl groups at the 3- and 5-positions are weakly activating and also ortho, para-directors.

The combined effect of these groups directs the incoming nitro groups primarily to the 2-, 4-, and 6-positions, which are ortho and para to the strongly activating amino group. The steric hindrance provided by the methyl groups at positions 3 and 5 plays a crucial role in favoring substitution at the less hindered 2- and 4-positions.

1.2. The Nitrating Agent: Mixed Acid

The reaction employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid." The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Under the strongly acidic conditions of the nitration mixture, the amino group of 3,5-dimethylaniline is protonated to form the anilinium ion (-NH₃⁺).[1] This protonated group is a meta-directing deactivator.[1] However, a small equilibrium concentration of the free amine (-NH₂) remains. This unprotonated form is so strongly activated that it reacts rapidly, with substitution being directed to the ortho and para positions.

Visualizing the Synthetic Pathway

The following diagram illustrates the direct dinitration of 3,5-dimethylaniline to yield the target compound.

Caption: Reaction scheme for the dinitration of 3,5-dimethylaniline.

Detailed Experimental Protocol

This protocol is adapted from established nitration procedures for substituted anilines and requires strict adherence to safety measures.[2]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,5-Dimethylaniline | 121.18 | 12.12 g | 0.10 | Purity >98% |

| Sulfuric Acid (98%) | 98.08 | 100 mL | ~1.84 | Acts as solvent and catalyst |

| Nitric Acid (70%) | 63.01 | 15.0 mL | ~0.24 | Nitrating agent (slight excess) |

3.2. Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer (-20°C to 100°C)

-

Ice-salt bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Preparation of the Aniline Solution:

-

In the 500 mL three-necked flask, place the mechanical stirrer, thermometer, and dropping funnel.

-

Carefully add 100 mL of concentrated sulfuric acid to the flask.

-

Begin cooling the flask in an ice-salt bath with gentle stirring.

-

Once the acid temperature is below 10°C, slowly add 12.12 g (0.10 mol) of 3,5-dimethylaniline dropwise or in small portions. The temperature must be maintained below 20°C during this addition to prevent unwanted side reactions.

-

After the addition is complete, continue stirring and cool the resulting solution to 0-5°C.

-

-

Preparation of the Nitrating Mixture:

-

CAUTION: This step is highly exothermic. In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly and carefully adding 15.0 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.

-

Allow the nitrating mixture to cool to room temperature before use.

-

-

Nitration Reaction:

-

Transfer the cooled nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the stirred solution of dimethylaniline sulfate over a period of 60-90 minutes.

-

CRITICAL: Meticulously maintain the reaction temperature between 0°C and 10°C throughout the addition.[2] Use the ice-salt bath to control the temperature, as the reaction is highly exothermic.

-

After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Prepare a large beaker containing approximately 500 g of crushed ice.

-

With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This will precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of boiling ethanol.

-

If necessary, add hot water dropwise until turbidity persists, then clarify by adding a few drops of ethanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C.

-

Safety and Handling

-

Extreme Hazard: Nitration reactions are highly energetic and can become uncontrollable if the temperature is not properly managed. Strict temperature control is paramount.

-

Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling toxic nitrogen oxide fumes that may be generated.

-

Quenching: The process of pouring the acid mixture onto ice must be done slowly and with good stirring to dissipate the heat of dilution.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Sources

An In-Depth Technical Guide to 3,6-Dimethyl-2,4-dinitroaniline (CAS 6311-52-0)

Introduction: A Strategic Intermediate in Chemical Synthesis

3,6-Dimethyl-2,4-dinitroaniline is an organic compound belonging to the dinitroaniline class, characterized by a benzene ring substituted with an amino group, two nitro groups, and two methyl groups.[1] The strategic placement of these functional groups, particularly the electron-withdrawing nitro groups, renders the molecule a potent electrophile and a valuable intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis protocol, characteristic reactivity, analytical methodologies, and essential safety and handling information. The insights herein are synthesized to support professionals in leveraging this compound's potential in research and development, particularly in the synthesis of dyes, pigments, and potentially novel pharmaceutical agents.[1][2]

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its application. The structural and physical properties of 3,6-Dimethyl-2,4-dinitroaniline dictate its solubility, reactivity, and handling requirements.

Chemical Identity

-

IUPAC Name: 3,6-dimethyl-2,4-dinitroaniline

-

CAS Number: 6311-52-0

-

Molecular Formula: C₈H₉N₃O₄[1]

-

Canonical SMILES: Cc1cc(c(C)c(c1N)N(=O)=O)N(=O)=O[1]

Physical and Chemical Properties

Typically appearing as a bright yellow solid, the color of 3,6-Dimethyl-2,4-dinitroaniline is indicative of the nitro groups' influence on the molecule's electronic structure.[1][2] Due to the presence of hydrophobic methyl groups, it exhibits limited solubility in water but is moderately soluble in organic solvents.[1][2] While specific experimental data for this exact isomer is not widely published, the properties of closely related dinitroaniline derivatives provide valuable context.

| Property | Value / Description | Source(s) |

| Appearance | Bright yellow solid. | [1][2] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [1][2] |

| Melting Point (°C) | Data not available. For comparison, 2,4-dinitroaniline: 176-178°C; N,N-dimethyl-2,4-dinitroaniline: 76.4-77.9°C. | [3][4] |

| Boiling Point (°C) | Decomposes at elevated temperatures. | [5] |

| Density (g/cm³) | Data not available. For comparison, 2,4-dinitroaniline: 1.61 g/cm³. | [5] |

Proposed Synthesis Pathway: Nitration of 3,5-Dimethylaniline

Proposed Experimental Protocol

Causality: This protocol utilizes a mixed acid nitrating agent (sulfuric and nitric acid) at low temperatures to control the exothermic reaction and prevent over-nitration or degradation. Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Dissolution: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylaniline (1.0 mole) in concentrated sulfuric acid (10 moles) with careful cooling in an ice-salt bath to maintain a temperature below 10°C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.1 moles) to concentrated sulfuric acid (5 moles) while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 3,5-dimethylaniline sulfate. The temperature must be rigorously controlled to remain between 0°C and 5°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic. This deprotonates the anilinium salt to the free aniline.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.

-

Purification: The crude 3,6-Dimethyl-2,4-dinitroaniline can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the final product as yellow crystals.

Caption: Proposed synthesis workflow for 3,6-Dimethyl-2,4-dinitroaniline.

Predicted Spectroscopic Profile

For a research audience, definitive structural confirmation is paramount. While experimental spectra for this specific compound are not available in public databases, a predicted profile based on its structure and data from analogous compounds can guide analytical efforts.

¹H NMR Spectroscopy

-

Aromatic Proton (H-5): A singlet is expected in the aromatic region, likely deshielded by the adjacent nitro group, appearing around δ 8.0-8.5 ppm.

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration, typically in the range of δ 5.0-7.0 ppm.

-

Methyl Protons (C-6 -CH₃ and C-3 -CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of δ 2.2-2.8 ppm. The methyl group at C-3, being ortho to a nitro group, may be slightly downfield compared to the methyl at C-6.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the nitro groups (C-2, C-4) and the amino group (C-1) will be significantly shifted.

-

Methyl Carbons: Two signals are expected in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch: Bands corresponding to aromatic and aliphatic C-H stretching will appear just above and below 3000 cm⁻¹, respectively.

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications

The reactivity of 3,6-Dimethyl-2,4-dinitroaniline is dominated by the nitro and amino functional groups.

-

Reduction of Nitro Groups: A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups.[1][5] This can be achieved selectively using reagents like sodium sulfide or through catalytic hydrogenation over palladium or nickel catalysts to form the corresponding triamine derivative.[1] These resulting polyamines are versatile building blocks for heterocyclic compounds and polymers.

-

Nucleophilic Aromatic Substitution: The two electron-withdrawing nitro groups strongly activate the benzene ring towards nucleophilic attack.[8] This makes the compound susceptible to substitution reactions where a suitable nucleophile can displace a leaving group, although in this specific structure, there are no readily displaceable groups like halogens.

-

Diazotization: The primary amino group can be converted into a diazonium salt. However, diazotization of dinitroanilines can be hazardous and has been reported to be explosive under certain conditions, requiring careful control of reactant concentrations and temperature.[9]

The primary application of dinitroanilines is as intermediates in the synthesis of dyes, pigments, and pesticides.[1][5] The specific substitution pattern of 3,6-Dimethyl-2,4-dinitroaniline makes it a candidate for creating specialized colorants or as a precursor for agrochemicals and pharmaceuticals.

Analytical Methodologies

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the analysis of dinitroaniline compounds.[10][11]

HPLC Protocol for Analysis

Causality: A reverse-phase HPLC method is ideal as it separates compounds based on polarity. The nonpolar C18 stationary phase retains the moderately nonpolar dinitroaniline, while a polar mobile phase elutes it. UV detection is highly effective because the nitroaromatic structure provides a strong chromophore.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization. For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λmax of the dinitroaniline chromophore, typically around 340-350 nm, provides high sensitivity and selectivity against many impurities.[11][13]

-

Standard Preparation: Prepare a stock solution of 3,6-Dimethyl-2,4-dinitroaniline in the mobile phase. Create a series of calibration standards by serial dilution.

-

Quantification: Construct a calibration curve by plotting peak area versus concentration. The concentration of the analyte in unknown samples can be determined from this curve.

Caption: Logical workflow for the HPLC analysis of 3,6-Dimethyl-2,4-dinitroaniline.

Safety, Handling, and Toxicology

Dinitroaniline compounds must be handled with care due to their potential toxicity.[14][15]

-

Acute Toxicity: The class of compounds is considered toxic. For 2,4-dinitroaniline, the oral LD50 in rats is 285 mg/kg.[5] They may be harmful if swallowed, inhaled, or absorbed through the skin.[5][9]

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[9]

-

Environmental Hazards: Dinitroaniline herbicides are noted for their high aquatic toxicity.[14][16] Therefore, discharge into the environment must be avoided.

-

Explosive/Flammability Hazard: While not always classified as a primary explosive, dinitroanilines can be flammable and may decompose explosively when subjected to heat or friction.[1][9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Isolate the area. Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person into fresh air. Seek medical attention.

-

Conclusion

3,6-Dimethyl-2,4-dinitroaniline, CAS 6311-52-0, is a strategically important chemical intermediate. Its dinitro-substituted aromatic structure provides a unique combination of reactivity and physical properties. While specific experimental data for this isomer is limited, a comprehensive technical understanding can be built from the well-documented chemistry of the dinitroaniline class. The proposed synthesis, predicted spectral data, and established analytical methods outlined in this guide provide a solid foundation for researchers to safely handle, analyze, and utilize this compound in the development of new materials, dyes, and bioactive molecules.

References

- CymitQuimica. (n.d.). CAS 6311-52-0: 3,6-dimethyl-2,4-dinitroaniline.

-

Zuffa, M., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 30(5), 11089-11105. [Link]

-

Carrington, L. E., et al. (1992). Developmental Toxicity of Dinitroaniline Herbicides in Rats and Rabbits. Toxicological Sciences, 19(2), 237–243. [Link]

- Wikipedia. (n.d.). 2,4-Dinitroaniline.

-

Zuffa, M., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]

- CymitQuimica. (n.d.). CAS 6311-52-0: 3,6-dimethyl-2,4-dinitroaniline.

-

Zuffa, M., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. PubMed. [Link]

- Benchchem. (n.d.). 2-Ethyl-3,5-dinitroaniline.

- NOAA. (n.d.). DINITROANILINE. CAMEO Chemicals.

- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.

- SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column.

- Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline.

- Organic Syntheses. (n.d.). 2,4-dinitroaniline.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4,6-Trinitroaniline from Aniline.

- Experimental Procedures. (2020).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).

- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.

- PubChem. (n.d.). N,N-Dimethyl-2,4-dinitroaniline.

- SpectraBase. (n.d.). N,N-DIMETHYL-2,4,6-TRINITROANILINE.

- Lumiprobe. (n.d.). TAMRA-2,4-dinitroaniline (TMR-DN).

- Loba Chemie. (n.d.). 2,4-DINITRO ANILINE For Synthesis.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- Analytica Chemie. (n.d.). N,N-Dimethyl-2,4-dinitroaniline.

- American Chemical Society. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. The Journal of Physical Chemistry A, 115(19), 4879-4886.

- Benchchem. (n.d.). A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline.

- ChemicalBook. (n.d.). 2,4-Dinitroaniline CAS#: 97-02-9.

- ChemBK. (n.d.). N-methyl-2,4-dinitroaniline.

- Organic Syntheses. (n.d.). 2,6-dinitroaniline.

- U.S. Environmental Protection Agency. (1982).

- ChemicalBook. (n.d.). 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2,4-Dinitroaniline(97-02-9) 1H NMR spectrum.

- PubChem. (n.d.). 2,4-Dinitroaniline.

- NIST. (n.d.). Benzenamine, 2,4-dinitro-. NIST WebBook.

- ChemicalBook. (n.d.). n,n-dimethyl-4-nitroaniline(100-23-2)ir1.

- Sigma-Aldrich. (n.d.). 2,4-Dinitroaniline.

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. CAS 6311-52-0: 3,6-dimethyl-2,4-dinitroaniline [cymitquimica.com]

- 3. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]

- 4. N,N-Dimethyl-2,4-dinitroaniline - Analytica Chemie [analyticachemie.in]

- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Separation of N,N-Dimethyl-2,4,6-trinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

spectroscopic data for 3,6-Dimethyl-2,4-dinitroaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dimethyl-2,4-dinitroaniline

Introduction

3,6-Dimethyl-2,4-dinitroaniline is a substituted aromatic amine whose structural elucidation serves as an excellent case study for the integrated application of modern spectroscopic techniques. As a molecule featuring a complex interplay of electron-withdrawing (nitro) and electron-donating (amino, methyl) groups, its spectroscopic signature is rich with information. This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation. It delves into the causal relationships between molecular structure and spectral output, explains the rationale behind experimental choices, and provides validated protocols for data acquisition. The objective is to equip researchers, scientists, and drug development professionals with a predictive framework for identifying and characterizing this molecule and structurally similar compounds. While direct experimental spectra for this specific compound are not widely published, the predictions herein are grounded in foundational spectroscopic principles and data from analogous structures.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecular structure is the prerequisite for all spectral interpretation. 3,6-Dimethyl-2,4-dinitroaniline possesses a benzene core with five substituents.

-

Substituents: An amino group (-NH₂), two methyl groups (-CH₃), and two nitro groups (-NO₂).

-

Substitution Pattern: The substitution pattern (1-amino, 3,6-dimethyl, 2,4-dinitro) renders the molecule asymmetric. Consequently, all eight carbon atoms in the molecule are chemically non-equivalent, and all protons on the aromatic ring and methyl groups are also in unique chemical environments.

This lack of symmetry is a key predictive insight: we expect to see a distinct signal for every unique carbon and proton in the NMR spectra.

Caption: Molecular structure of 3,6-Dimethyl-2,4-dinitroaniline with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift theory, where electron-withdrawing groups (like -NO₂) deshield nearby nuclei (shifting signals downfield to higher ppm) and electron-donating groups (like -NH₂ and -CH₃) shield them (shifting signals upfield to lower ppm).[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the methyl protons.

-

Aromatic Protons (H-5): There is only one proton on the aromatic ring, located at the C-5 position. It is flanked by a nitro group and a methyl group. The strong deshielding effect of the ortho nitro group at C-4 and the para amino group will place this signal significantly downfield, likely in the 8.0-8.5 ppm range. It will appear as a singlet since there are no adjacent protons to couple with.

-

Amino Protons (-NH₂): The two protons on the amino group will likely appear as a broad singlet. The chemical shift is highly variable and depends on concentration and solvent, but a range of 5.0-6.0 ppm is expected due to intramolecular hydrogen bonding with the ortho nitro group.

-

Methyl Protons (C⁸-H₃): The methyl group at C-6 is ortho to the electron-donating amino group and para to a nitro group. These competing effects are expected to place its signal around 2.3-2.6 ppm .

-

Methyl Protons (C⁷-H₃): The methyl group at C-3 is ortho to two powerful electron-withdrawing nitro groups. This strong deshielding environment will shift its signal further downfield compared to the other methyl group, likely in the 2.6-2.9 ppm range.

Predicted ¹³C NMR Spectrum

As the molecule is asymmetric, eight distinct signals are predicted in the decoupled ¹³C NMR spectrum.[2]

-

Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 120-150 ppm.[1]

-

C1 (C-NH₂): The carbon attached to the amino group will be shielded, appearing around 145-150 ppm .

-

C2 & C4 (C-NO₂): Carbons bearing nitro groups are strongly deshielded and will also be in the 140-150 ppm range.

-

C3 & C6 (C-CH₃): Carbons attached to methyl groups will be found around 130-140 ppm .

-

C5 (C-H): The carbon bearing the sole aromatic proton will be the most shielded of the ring carbons, appearing around 120-125 ppm .

-

-

Alkyl Carbons (C7, C8): The two methyl carbons will appear in the upfield alkyl region.

-

C8: The methyl carbon at the C-6 position will be more shielded, likely appearing at 15-20 ppm .

-

C7: The methyl carbon at the C-3 position, being closer to two nitro groups, will be slightly deshielded relative to C8, predicted in the 20-25 ppm range.

-

Data Summary: Predicted NMR Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| H-5 / C-5 | 8.0 - 8.5 | 120 - 125 | Singlet |

| -NH₂ / C-1 | 5.0 - 6.0 | 145 - 150 | Broad Singlet |

| C⁶-C⁸H₃ / C-8 | 2.3 - 2.6 | 15 - 20 | Singlet |

| C³-C⁷H₃ / C-7 | 2.6 - 2.9 | 20 - 25 | Singlet |

| C-2 | - | 140 - 150 | - |

| C-3 | - | 130 - 140 | - |

| C-4 | - | 140 - 150 | - |

| C-6 | - | 130 - 140 | - |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a solid organic compound.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[3][4] The choice of solvent is critical; it must fully dissolve the sample without its residual peaks obscuring signals of interest.[5]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

-

Sample Filtration and Transfer:

-

Place a small plug of glass wool or a Kimwipe into a Pasteur pipette.

-

Filter the sample solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

Ensure the final liquid height in the tube is between 4 and 5 cm to optimize it for the spectrometer's radiofrequency coil.[3]

-

-

Data Acquisition:

-

Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting its depth with a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) either automatically or manually to achieve sharp, symmetrical peaks.[4]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition: Set appropriate experimental parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the data. For ¹³C, a larger number of scans is typically required due to the low natural abundance of the isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Predicted Characteristic IR Absorptions

The IR spectrum of 3,6-Dimethyl-2,4-dinitroaniline is expected to be dominated by absorptions from the nitro, amino, and aromatic C-H groups.

-

N-H Stretching: The primary amine (-NH₂) will show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretching:

-

Aromatic C-H stretching will appear as weak to medium bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).

-

Alkyl C-H stretching from the two methyl groups will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ).

-

-

N-O Stretching (Nitro Groups): This is a key diagnostic feature. The two nitro groups will give rise to two very strong and distinct absorption bands:

-

Asymmetric stretch: 1500-1550 cm⁻¹

-

Symmetric stretch: 1330-1370 cm⁻¹

-

-

C=C Stretching (Aromatic Ring): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.

Data Summary: Predicted IR Absorptions

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2975 | Strong |

| Asymmetric N-O Stretch | Nitro (-NO₂) | 1500 - 1550 | Very Strong |

| Symmetric N-O Stretch | Nitro (-NO₂) | 1330 - 1370 | Very Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common, rapid technique for acquiring IR spectra of solid and liquid samples with minimal preparation.[8][9]

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] Clean the surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample (enough to cover the crystal surface) onto the ATR crystal.

-

Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[11] For powdered samples, this minimizes scattering and produces a higher quality spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly as described in step 1.[10]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a unique fragmentation pattern that can be used as a molecular fingerprint to aid in structural confirmation.[12][13]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular formula is C₈H₉N₃O₄. The calculated monoisotopic mass is 211.06 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 211 .

-

Key Fragmentation Pathways: Nitroaromatic compounds follow characteristic fragmentation patterns.[14][15]

-

Loss of •NO₂: A very common pathway is the loss of a nitro group radical (mass = 46). This would result in a significant fragment ion at m/z = 165 (211 - 46).

-

Loss of •OH (Ortho Effect): The presence of a methyl group ortho to a nitro group can trigger a rearrangement known as the "ortho effect," leading to the loss of a hydroxyl radical (mass = 17).[16] This would produce a fragment at m/z = 194 (211 - 17). This is a highly diagnostic fragmentation for ortho-substituted nitroaromatics.

-

Loss of NO: Loss of nitric oxide (mass = 30) from the molecular ion can also occur, yielding a fragment at m/z = 181 (211 - 30). This fragment can subsequently lose CO to give a peak at m/z = 153 .[17]

-

Loss of O: Loss of an oxygen atom (mass = 16) from the M⁺• is another possibility, giving a peak at m/z = 195 .

-

Data Summary: Predicted Key MS Fragments

| m/z | Proposed Identity | Notes |

| 211 | [M]⁺• | Molecular Ion |

| 194 | [M - •OH]⁺ | Result of "Ortho Effect" |

| 165 | [M - •NO₂]⁺ | Common loss from nitroaromatics |

| 181 | [M - NO]⁺ | Common loss from nitroaromatics |

| 153 | [M - NO - CO]⁺ | Subsequent fragmentation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.[13]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent like methanol, acetone, or dichloromethane.

-

-

Sample Introduction:

-

GC Inlet: If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the heated GC injection port. The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer. This is the preferred method for volatile, thermally stable compounds.[13]

-

Direct Insertion Probe: For pure, less volatile samples, a small amount of the solid can be placed in a capillary tube on the tip of a direct insertion probe, which is then inserted directly into the ion source and heated to vaporize the sample.[18]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[18][19] This ejects an electron from the molecule, forming the positively charged molecular ion (M⁺•).

-

The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments.

-

-

Detection:

-

The positive ions (molecular ion and fragments) are accelerated out of the ion source and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. True chemical characterization relies on the logical integration of data from multiple spectroscopic methods. The workflow below illustrates how MS, IR, and NMR are used synergistically to confirm the structure of an unknown compound like 3,6-Dimethyl-2,4-dinitroaniline.

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The comprehensive spectroscopic characterization of 3,6-Dimethyl-2,4-dinitroaniline can be confidently predicted through the application of fundamental principles. The ¹H NMR is expected to show four unique singlets, with a diagnostic downfield aromatic proton. The ¹³C NMR should display eight distinct signals, reflecting the molecule's asymmetry. The IR spectrum provides definitive evidence of the key functional groups, with powerful, characteristic absorptions for the dual nitro and primary amine moieties. Finally, EI-Mass Spectrometry would confirm the molecular weight of 211 g/mol and produce a predictable fragmentation pattern, including a key fragment at m/z 194 resulting from a characteristic "ortho effect." Together, these techniques provide a self-validating network of data points that would unambiguously confirm the structure and identity of this complex nitroaromatic compound.

References

- University of Rochester. (n.d.). NMR Sample Preparation.

- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Get-Your-Star-Horse, A., et al. (n.d.).

- Scribd. (n.d.).

- LCGC International. (n.d.).

- Bruker. (n.d.).

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- University of Illinois. (n.d.).

- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.

- Creative Proteomics. (n.d.).

- Smith, M. E., et al. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Wikipedia. (n.d.).

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

- ResearchGate. (2025).

- LibreTexts Chemistry. (2024).

- Specac Ltd. (n.d.).

- SlidePlayer. (n.d.).

- Mettler Toledo. (n.d.).

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- ChemicalBook. (n.d.). 2,4-Dinitroaniline(97-02-9)IR1.

- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica.

- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. mt.com [mt.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. agilent.com [agilent.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

Navigating the Solubility Landscape of 3,6-Dimethyl-2,4-dinitroaniline: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Drug Development and Synthesis

In the intricate world of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. For a molecule like 3,6-Dimethyl-2,4-dinitroaniline, a substituted dinitroaniline with potential applications in organic synthesis, the choice of solvent can dictate reaction kinetics, yield, purity, and the feasibility of crystallization processes. This guide provides a comprehensive technical overview of the solubility of 3,6-Dimethyl-2,4-dinitroaniline, offering both predictive insights based on structural analogs and detailed methodologies for empirical determination. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions, ensuring both scientific integrity and operational efficiency.

Unveiling 3,6-Dimethyl-2,4-dinitroaniline: A Structural Perspective

3,6-Dimethyl-2,4-dinitroaniline is an aromatic compound characterized by an aniline core functionalized with two nitro groups and two methyl groups.[1] The presence of these functional groups imparts specific physicochemical properties that govern its behavior in various solvents.

-

Molecular Formula: C₈H₉N₃O₄[1]

-

Appearance: Typically a solid, often with a bright yellow color indicative of the nitro functional groups.[1]

The interplay between the polar nitro and amino groups and the nonpolar methyl groups and benzene ring suggests a nuanced solubility profile. While the nitro and amino groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvents, the hydrophobic methyl groups and the aromatic ring favor interactions with nonpolar solvents. A general characterization suggests it is moderately soluble in organic solvents and has limited solubility in water.[1]

Predictive Solubility Analysis: Insights from a Structural Analog

A study on the solubility of 2,4-dinitroaniline in nine different organic solvents at various temperatures provides a strong foundation for our predictions.[3] The experimental data for 2,4-dinitroaniline shows the following order of mole fraction solubility at a given temperature: acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[3]

Based on this, we can anticipate a similar trend for 3,6-Dimethyl-2,4-dinitroaniline, with some key differences:

-

Increased Solubility in Nonpolar Solvents: The presence of the two methyl groups will likely enhance its solubility in less polar solvents like toluene and potentially other hydrocarbons.

-

Decreased Solubility in Highly Polar Solvents: Conversely, the increased hydrophobicity may lead to a slight decrease in solubility in highly polar solvents such as methanol and water, as compared to 2,4-dinitroaniline.

The following table provides a qualitative prediction of the solubility of 3,6-Dimethyl-2,4-dinitroaniline in common organic solvents, based on the principles of "like dissolves like" and the data available for 2,4-dinitroaniline.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility of 3,6-Dimethyl-2,4-dinitroaniline | Rationale |

| Ketones | Acetone | High | The polarity of the ketone carbonyl group can interact favorably with the nitro and amino groups, while the alkyl portion of the solvent can accommodate the methyl groups and aromatic ring. |

| Esters | Ethyl Acetate | High | Similar to ketones, esters offer a balance of polar and nonpolar characteristics, making them good solvents for this compound. |

| Alcohols | Methanol, Ethanol, Propanols | Moderate to High | The hydroxyl group can hydrogen bond with the solute, but the increasing nonpolar character from the methyl groups may slightly reduce solubility compared to 2,4-dinitroaniline, especially in shorter-chain alcohols. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols and ketones but can still solvate the molecule through dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The nonpolar nature of these solvents will interact favorably with the benzene ring and methyl groups. Solubility is expected to be higher than that of 2,4-dinitroaniline in these solvents. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Moderate to High | These solvents have strong dipoles that can interact with the polar functional groups of the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will likely result in poor solubility. |

| Water | Very Low | The hydrophobic nature of the dimethyl-dinitro-substituted benzene ring will dominate, leading to very limited aqueous solubility.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is essential. The isothermal saturation method is a reliable and widely used technique.[3]

Materials and Equipment

-

3,6-Dimethyl-2,4-dinitroaniline (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Caption: Isothermal Saturation Method Workflow.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,6-Dimethyl-2,4-dinitroaniline to a series of vials.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure saturation is reached. It is advisable to test different time points to confirm equilibrium.

-

-

Sampling and Analysis (Gravimetric Method):

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

-

Dispense the filtered solution into a pre-weighed vial.

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

-

Solubility ( g/100g solvent): (mass of solid / (mass of solution - mass of solid)) * 100

-

Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

-

Alternative Analysis (Spectroscopic/Chromatographic)

For compounds with a strong chromophore, such as 3,6-Dimethyl-2,4-dinitroaniline, UV-Vis spectrophotometry can be a rapid and accurate method for determining concentration.

-

Prepare a calibration curve of known concentrations of the compound in the solvent of interest.

-

After equilibration and filtration of the saturated solution, take a precise aliquot and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

HPLC can also be used in a similar manner, offering higher specificity and separation from any potential impurities.

Safety and Handling Considerations

Dinitroaniline compounds, including 3,6-Dimethyl-2,4-dinitroaniline, should be handled with care due to their potential toxicity. While specific data for this compound is limited, the safety precautions for the closely related 2,4-dinitroaniline should be followed.

-

Toxicity: 2,4-dinitroaniline is classified as toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6] It may also cause damage to organs through prolonged or repeated exposure.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9] Work in a well-ventilated area or a fume hood.[8][9]

-

Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[8]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Dinitroanilines are often toxic to aquatic life.[6][7]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[6][7][8][9]

Conclusion

While quantitative solubility data for 3,6-Dimethyl-2,4-dinitroaniline is not yet extensively documented, a combination of predictive analysis based on structural analogs and robust experimental methodologies provides a clear path forward for researchers. By understanding the underlying principles of solubility and adhering to rigorous experimental protocols, scientists can effectively navigate the challenges of working with this and other novel compounds, paving the way for new discoveries in chemical synthesis and drug development.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloro-2,4-Dinitroaniline, 97%. Retrieved from [Link]

- Gong, X., et al. (2012). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Journal of Chemical & Engineering Data, 57(9), 2453-2459. DOI: 10.1021/je300438q

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

CPAchem. (2021, December 6). Safety data sheet - 2,4-Dinitroaniline. Retrieved from [Link]

-

Grokipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12767673, 3,4-Dimethyl-2,6-dinitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

-

Chemsrc. (2025, September 24). 3,6-Dimethyl-2-nitroaniline. Retrieved from [Link]

Sources

- 1. CAS 6311-52-0: 3,6-dimethyl-2,4-dinitroaniline [cymitquimica.com]

- 2. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cpachem.com [cpachem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability and Decomposition of 3,6-Dimethyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition of 3,6-Dimethyl-2,4-dinitroaniline. As a nitroaromatic compound, understanding its behavior under thermal stress is paramount for safe handling, storage, and application, particularly in fields where energetic materials are a concern. This document synthesizes fundamental principles of thermal analysis with insights into the decomposition kinetics of analogous compounds to build a predictive framework for the target molecule. While specific experimental data for 3,6-Dimethyl-2,4-dinitroaniline is not extensively available in public literature, this guide establishes a robust methodology for its evaluation, drawing on established analytical techniques and the known reactivity of dinitroaniline derivatives. The protocols and theoretical discussions herein are designed to be self-validating, providing researchers with the necessary tools to conduct their own empirical studies.

Introduction: The Significance of Thermal Stability in Nitroaromatic Compounds

3,6-Dimethyl-2,4-dinitroaniline belongs to the dinitroaniline class of compounds, which are characterized by an aniline core substituted with two nitro groups.[1] These compounds serve as intermediates in the synthesis of various industrial chemicals, including dyes and pesticides.[1] Historically, some dinitroanilines have also been utilized as explosives.[1] The presence of both electron-withdrawing nitro groups and an electron-donating amino group on the aromatic ring creates a complex electronic environment that dictates the molecule's reactivity and thermal stability.

The thermal stability of such a compound is not a singular metric but rather a comprehensive profile of its response to heat. This includes the onset of decomposition, the rate of energy release, the nature of the decomposition products, and the overall kinetic parameters. For drug development professionals, understanding potential thermal liabilities of structurally related impurities or intermediates is critical for process safety and regulatory compliance. For researchers in materials science, these properties are fundamental to the development of new energetic materials or the safe handling of existing ones.

This guide will delve into the critical aspects of assessing the thermal stability of 3,6-Dimethyl-2,4-dinitroaniline, providing both theoretical grounding and practical, step-by-step experimental protocols.

Physicochemical Properties of Dimethyl-dinitroaniline Isomers

While data for the specific 3,6-dimethyl isomer is sparse, we can infer some properties from related structures. The molecular formula for dimethyl-dinitroaniline is C8H9N3O4.[2][3] The arrangement of the methyl and nitro groups on the aniline ring will significantly influence the molecule's polarity, crystal packing, and ultimately, its thermal behavior.

| Property | 2,4-dimethyl-3,6-dinitroaniline[2] | 3,4-Dimethyl-2,6-dinitroaniline[3] | 3,6-Dimethyl-2,4-dinitroaniline (Predicted) |

| Molecular Formula | C8H9N3O4 | C8H9N3O4 | C8H9N3O4 |

| Molecular Weight | 211.17 g/mol | 211.17 g/mol | 211.17 g/mol |

| CAS Number | Not Available | 40318-31-8 | 6311-52-0[4] |

This table summarizes the basic molecular properties of dimethyl-dinitroaniline isomers. The properties for the target molecule are included for reference.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough characterization of thermal stability. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Core Experimental Workflow

The following diagram outlines a logical workflow for the thermal analysis of a nitroaromatic compound like 3,6-Dimethyl-2,4-dinitroaniline.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and exothermic decomposition events.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 3,6-Dimethyl-2,4-dinitroaniline into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to contain any evolved gases during decomposition.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the decomposition onset (e.g., 350 °C).[5] A nitrogen atmosphere with a flow rate of 50 mL/min is typically used to prevent oxidative side reactions.[5]

-

-

Data Analysis:

-

Identify the melting endotherm (if present) to determine the melting point.

-

Determine the onset temperature of the exothermic decomposition peak. This is a critical indicator of the initiation of thermal decomposition.

-

Integrate the area under the decomposition exotherm to calculate the heat of decomposition (ΔHd).

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures, the number of decomposition steps, and the mass of residue.

Protocol:

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of 3,6-Dimethyl-2,4-dinitroaniline into a ceramic or aluminum TGA pan.[5]

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the system at a sub-ambient temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss.

-

Examine the derivative of the TGA curve (DTG) to pinpoint the temperatures of maximum mass loss rate for each step.

-

Decomposition Pathway and Kinetics

The decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. For 3,6-Dimethyl-2,4-dinitroaniline, the decomposition is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in such molecules.

Proposed Decomposition Mechanism

Based on studies of similar compounds like 2,4-dinitroanisole, the initial steps of decomposition are likely to involve the homolytic cleavage of a C-NO2 bond to release NO2 gas.[6] This is a highly reactive radical that can then participate in subsequent secondary reactions.

Caption: Proposed decomposition pathway for 3,6-Dimethyl-2,4-dinitroaniline.

The presence of methyl groups may also provide alternative decomposition pathways, such as hydrogen abstraction by the nitro group radicals. The amino group can also influence the decomposition mechanism, potentially through autocatalytic pathways.

Kinetic Analysis

To determine the kinetic parameters (activation energy, pre-exponential factor, and reaction model), non-isothermal DSC or TGA experiments at multiple heating rates are typically performed. The Kissinger method is a commonly used model-free approach to calculate the activation energy (Ea) from the shift in the peak decomposition temperature with the heating rate.

Kissinger Equation:

ln(β/Tp2) = ln(AR/Ea) - Ea/RTp

Where:

-

β is the heating rate

-

Tp is the peak decomposition temperature

-

A is the pre-exponential factor

-

R is the gas constant

-

Ea is the activation energy

By plotting ln(β/Tp2) versus 1/Tp for a series of experiments at different heating rates, the activation energy can be determined from the slope of the resulting line.

Hazard Assessment and Safe Handling

The thermal analysis data is crucial for assessing the potential hazards associated with 3,6-Dimethyl-2,4-dinitroaniline.

-

Onset Temperature: A low onset temperature of decomposition indicates a higher thermal sensitivity.

-

Heat of Decomposition: A large heat of decomposition suggests that a significant amount of energy is released during decomposition, which can lead to a rapid temperature and pressure increase in a confined space.

-

Decomposition Products: The identification of toxic or flammable gases (e.g., NOx, CO) is critical for designing appropriate safety protocols.

Based on the general properties of dinitroanilines, 3,6-Dimethyl-2,4-dinitroaniline should be handled with care, avoiding high temperatures, static discharge, and impact. It should be stored in a cool, well-ventilated area away from oxidizing agents and sources of ignition.

Conclusion

While direct experimental data for 3,6-Dimethyl-2,4-dinitroaniline remains to be extensively published, this guide provides a robust framework for its thermal characterization. By employing the outlined experimental protocols and leveraging the understanding of analogous nitroaromatic compounds, researchers and drug development professionals can effectively assess its thermal stability and decomposition behavior. The principles of DSC, TGA, and kinetic analysis are powerful tools for ensuring the safe handling and application of this and other energetic materials. It is strongly recommended that the protocols described herein be performed to generate specific data for 3,6-Dimethyl-2,4-dinitroaniline to validate the predictive models presented.

References

- University of Victoria. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSpace.

- PubChem. (n.d.). 2,4-dimethyl-3,6-dinitroaniline.

- Wikipedia. (2023, November 26). Dinitroaniline.

- Sankalchand Patel University. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- ChemScene. (n.d.). 3,6-Dimethyl-2,4-dinitroaniline.

- PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline.

- Organic Syntheses. (n.d.). 2,4-dinitroaniline.

- Wikipedia. (2023, December 2). 2,4-Dinitroaniline.

- ChemEngineering. (n.d.). n,N-Dimethyl-2,4-dinitroaniline Properties vs Temperature.

- ResearchGate. (n.d.). Nitroanilinodinitrobenzofuroxans - Synthesis, characterisation, thermal stability and explosive properties.

- ScienceDirect. (n.d.). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems.

- MDPI. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).

- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- National Institutes of Health. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations.

- ScienceDirect. (n.d.). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.

- Biblioteka Nauki. (2023). Review of the Essential Characteristics of 2,4-Dinitroanisole.

- ResearchGate. (n.d.). Phase transitions properties of N,N-dimethyl-4-nitroaniline.

- ResearchGate. (2019). Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS).

- PubMed. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals.

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 2,4-dimethyl-3,6-dinitroaniline (C8H9N3O4) [pubchemlite.lcsb.uni.lu]

- 3. 3,4-Dimethyl-2,6-dinitroaniline | C8H9N3O4 | CID 12767673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 6. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Molecular Dance: An In-depth Technical Guide to the Mechanism of Action of Dinitroaniline Herbicides

Abstract

Dinitroaniline herbicides represent a critical class of pre-emergence herbicides, integral to weed management in numerous agricultural systems. Their efficacy is rooted in a highly specific molecular mechanism: the disruption of microtubule dynamics, a process fundamental to plant cell division and growth. This technical guide provides a comprehensive exploration of the mechanism of action of dinitroaniline herbicides, tailored for researchers, scientists, and professionals in drug and herbicide development. We will dissect the molecular interactions with tubulin, the consequential cellular aberrations, and the key experimental methodologies employed to unravel this intricate process.

The Primary Molecular Target: Tubulin and the Disruption of Microtubule Polymerization

The core mechanism of dinitroaniline herbicides lies in their ability to interfere with the assembly of microtubules.[1][2][3] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. These structures are indispensable for a multitude of cellular functions, most notably mitosis, cell plate formation, and the directional expansion of plant cells.

Dinitroaniline compounds, such as trifluralin and oryzalin, exert their herbicidal effect by binding directly to tubulin subunits.[1][2][4] Specifically, they form a complex with unpolymerized tubulin heterodimers.[1][2] This herbicide-tubulin complex can then incorporate into the growing end of a microtubule. However, its presence acts as a cap, effectively halting further elongation by preventing the addition of subsequent tubulin dimers.[1][2] This disruption of the dynamic equilibrium between polymerization and depolymerization leads to a net loss of microtubules.[3]

Notably, dinitroaniline herbicides exhibit a selective affinity for plant and protist tubulin, with significantly lower binding to animal or fungal tubulin.[1][2] This selectivity is a cornerstone of their utility as herbicides. Research has indicated that the binding site for dinitroanilines is located on α-tubulin, distinguishing their mechanism from other microtubule-disrupting agents like colchicine.[5][6][7]

Caption: Dinitroaniline herbicides bind to tubulin, inhibiting microtubule polymerization.

Cellular Consequences: A Cascade of Developmental Arrest

The inhibition of microtubule formation triggers a cascade of detrimental effects within the plant cell, primarily manifesting as a disruption of cell division and elongation.

Mitotic Disruption

The most immediate and dramatic consequence of dinitroaniline action is the disruption of mitosis.[4][8][9][[“]] Microtubules are the primary components of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. In the presence of dinitroaniline herbicides, the formation of a functional mitotic spindle is prevented.[4] This leads to a characteristic metaphase arrest, where chromosomes condense but fail to align and separate properly. The resulting cells are often multinucleate, a hallmark of dinitroaniline toxicity.[8][9][[“]]

Inhibition of Root and Shoot Growth

Dinitroaniline herbicides are soil-applied and primarily absorbed by the roots and shoots of germinating seedlings.[1][2][8] The meristematic regions of the root and shoot tips are sites of rapid cell division and are therefore highly susceptible to the antimitotic effects of these herbicides. Inhibition of cell division in these regions leads to a cessation of root and shoot elongation.[11] A classic symptom of dinitroaniline injury is the swelling of the root tip, a direct result of the disruption of normal cell division and expansion.[1][2][8][9][[“]]

Experimental Methodologies for Mechanistic Elucidation

The understanding of the dinitroaniline mechanism of action has been built upon a foundation of key experimental techniques that allow for the direct observation and quantification of their effects on tubulin and cellular processes.

In Vitro Tubulin Polymerization Assays

This technique directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Experimental Protocol:

-

Tubulin Isolation: Purify tubulin from a plant source (e.g., maize seedlings) or a suitable cell culture.

-

Assay Reaction: Combine purified tubulin with GTP (an essential cofactor for polymerization) in a temperature-controlled cuvette.

-

Herbicide Introduction: Add the dinitroaniline herbicide at various concentrations to the experimental samples.

-

Initiation of Polymerization: Induce polymerization by raising the temperature (typically to 37°C).

-